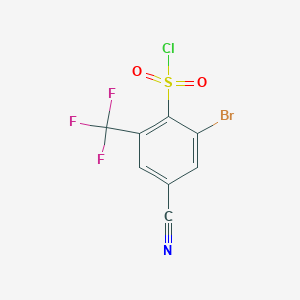
クロム(III)プロトポルフィリンIX塩化物
説明
Cr(III) Protoporphyrin IX Chloride is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of Protoporphyrin IX (PPIX), which is an organic compound classified as a porphyrin. PPIX plays an important role in living organisms as a precursor to other critical compounds like heme (hemoglobin) and chlorophyll .
科学的研究の応用
合成とキャラクタリゼーション
クロム(III)プロトポルフィリンIX塩化物は、新しいクロム(III)配位化合物の合成とキャラクタリゼーションに使用されます . これらの化合物は、分光学的、構造的、および電気化学的特性について研究されています .
触媒研究
この化合物は、特に過酸化水素によるローダミンB(RbH)染料の分解における触媒研究に使用されてきました . また、分子状酸素によるRbH染料の光分解のための光触媒としても試験されています .
生物材料
クロム(III)プロトポルフィリンIX塩化物は、生命科学関連研究のための生物材料または有機化合物として使用できる生化学試薬です .
ヘムタンパク質の合成モデル
ミオグロビン、ヘモグロビン、シトクロムc、シトクロムP450などのヘムタンパク質の合成モデルとして、クロム(III)プロトポルフィリンIX塩化物を含む金属ポルフィリンが広く研究されています .
光物理的特性
クロム(III)プロトポルフィリンIX塩化物は、その光物理的特性について研究されています . その半導体的性質により、光を吸収して複雑な光触媒活性を開始することができます .
治療薬
プロトポルフィリンIXとその金属化誘導体、例えばクロム(III)プロトポルフィリンIX塩化物は、しばしば治療薬として使用されます .
イメージングツール
これらの化合物は、化学生物学におけるイメージングツールとしても使用されています .
触媒とセンサー
作用機序
Target of Action
Chromium(III) Protoporphyrin IX Chloride is a biochemical reagent that can be used as a biological material or organic compound for life science related research Protoporphyrin ix, a fundamental precursor in the synthesis of heme and chlorophyll, plays a vital role in biological metabolism and biogeochemical cycling .
Mode of Action
It is known that protoporphyrin ix plays a crucial role in the synthesis of heme and chlorophyll, which are essential for oxygen transport and photosynthesis, respectively
Biochemical Pathways
Protoporphyrin IX is involved in the heme synthesis pathway . It is synthesized from basic precursors such as glycine and succinyl CoA, or glutamate
Result of Action
It is known that protoporphyrin ix plays a crucial role in biological metabolism and biogeochemical cycling
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chromium(III) Protoporphyrin IX Chloride. For instance, in the Jiulong River Estuary, China, it was found that the contents of cellular Protoporphyrin IX were enhanced with the nutrient supply from riverine inputs and sediment suspensions, which thereafter dictated the productivity of phytoplankton and bacteria in coastal waters . .
生化学分析
Biochemical Properties
Cr(III) Protoporphyrin IX Chloride is known to participate in a variety of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with human serum albumin (HSA), where Cr(III) Protoporphyrin IX Chloride forms complexes with the protein . This interaction is significant as HSA is the main plasma protein responsible for the distribution of drugs and other compounds in the human circulatory system. The binding of Cr(III) Protoporphyrin IX Chloride to HSA occurs at specific sites within the protein’s tertiary structure, particularly in the subdomains IB and IIA . These interactions are characterized by strong binding affinities, which can influence the pharmacological actions and side effects of the compound.
Cellular Effects
Cr(III) Protoporphyrin IX Chloride exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with human serum albumin can affect the distribution and availability of the compound within cells, thereby modulating its cellular effects . Additionally, Cr(III) Protoporphyrin IX Chloride has been used in photodynamic therapy (PDT) for cancer treatment, where it acts as a photosensitizer. Upon activation by light, the compound generates reactive oxygen species that induce cell death, particularly in cancer cells . This process involves the damage of cellular structures such as the mitochondrial membrane, Golgi apparatus, and nuclear membrane .
Molecular Mechanism
The molecular mechanism of action of Cr(III) Protoporphyrin IX Chloride involves several key interactions at the molecular level. The compound binds to biomolecules such as human serum albumin, forming strong complexes that influence its distribution and activity . Additionally, Cr(III) Protoporphyrin IX Chloride can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, in photodynamic therapy, the compound’s activation by light leads to the generation of reactive oxygen species, which can inhibit or activate various cellular enzymes and pathways . These interactions can result in changes in gene expression and cellular function, contributing to the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cr(III) Protoporphyrin IX Chloride can change over time due to factors such as stability, degradation, and long-term cellular effects. The compound’s stability is influenced by environmental conditions such as temperature and light exposure . Over time, Cr(III) Protoporphyrin IX Chloride may degrade, leading to changes in its biochemical properties and cellular effects. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of photodynamic therapy, where repeated light activation can enhance its therapeutic efficacy .
Dosage Effects in Animal Models
The effects of Cr(III) Protoporphyrin IX Chloride vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular responses . At low doses, Cr(III) Protoporphyrin IX Chloride may have minimal effects, while at higher doses, it can induce significant changes in cellular function and metabolism. High doses of the compound can also result in toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
Cr(III) Protoporphyrin IX Chloride is involved in several metabolic pathways, particularly those related to heme biosynthesis and degradation . The compound interacts with enzymes such as ferrochelatase, which catalyzes the insertion of iron into protoporphyrin IX to form heme . Additionally, Cr(III) Protoporphyrin IX Chloride can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. These interactions are crucial for understanding the compound’s role in various biochemical processes and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of Cr(III) Protoporphyrin IX Chloride within cells and tissues are mediated by specific transporters and binding proteins . Human serum albumin plays a key role in the compound’s distribution in the circulatory system, while other transporters facilitate its uptake into cells . Once inside the cells, Cr(III) Protoporphyrin IX Chloride can localize to specific cellular compartments, influencing its activity and function. The compound’s distribution is also affected by factors such as its binding affinity to proteins and its solubility in different cellular environments .
Subcellular Localization
Cr(III) Protoporphyrin IX Chloride exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound can localize to various cellular compartments, including the mitochondria, Golgi apparatus, and nuclear membrane . These localization patterns are influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of Cr(III) Protoporphyrin IX Chloride is important for its role in photodynamic therapy, where its activation by light leads to the generation of reactive oxygen species that induce cell death .
特性
IUPAC Name |
3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22-diid-2-yl]propanoic acid;chlorochromium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O4.ClH.Cr/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPQQEWHGUXPBK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)C=C)C)C(=C4C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.Cl[Cr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32ClCrN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



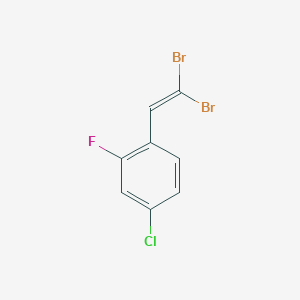
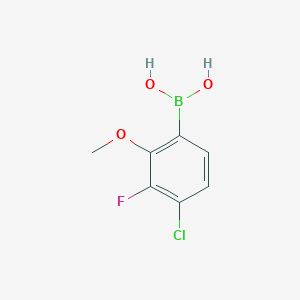

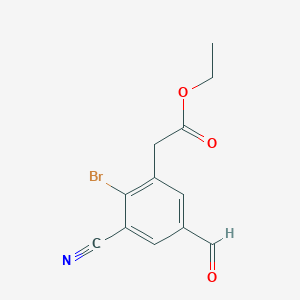
![5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B1460543.png)
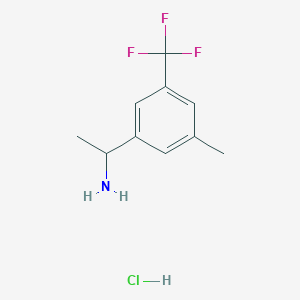

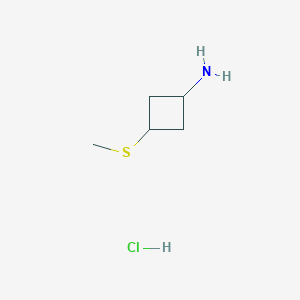
![1-[(5-Methyl-1h-imidazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B1460547.png)

![5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride](/img/structure/B1460550.png)

